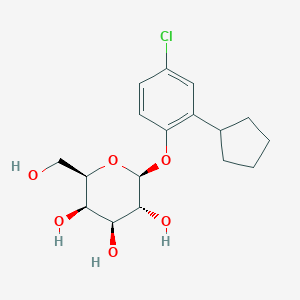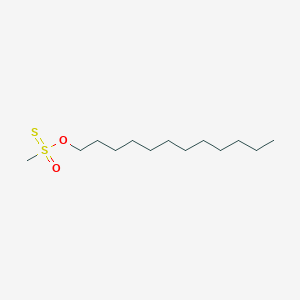
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine is a pivotal compound in the biomedical field. It has been found to be highly effective in combating microbial infections due to its potent antibacterial and antifungal properties. It works by inhibiting the growth and replication of pathogens, thus alleviating the severity of the disease .
Molecular Structure Analysis
The molecular formula of this compound is C14H27N3O6, and it has a molecular weight of 333.38 g/mol . The IUPAC name is N-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-aminohexanamide .Physical And Chemical Properties Analysis
This compound has a melting point of 180-185°C and is soluble in DMSO and Methanol . It has a density of 1.3g/cm3 and a boiling point of 713ºC at 760 mmHg .properties
CAS RN |
53517-87-6 |
|---|---|
Product Name |
2-Acetamido-N-(e-aminocaproyl)-2-deoxy-β-D-glucopyranosylamine |
Molecular Formula |
C₁₄H₂₇N₃O₆ |
Molecular Weight |
333.38 |
synonyms |
CNAG; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



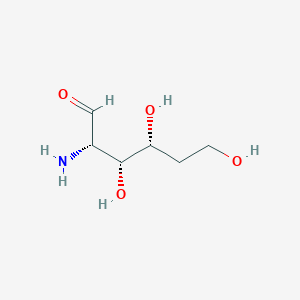

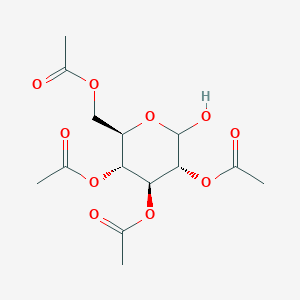
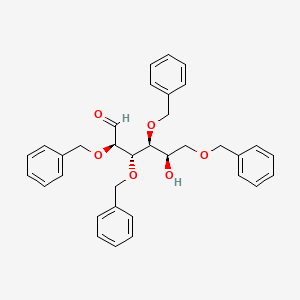

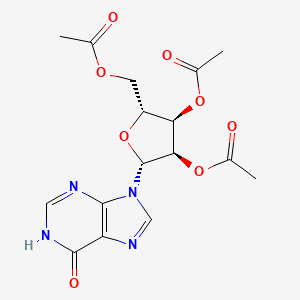
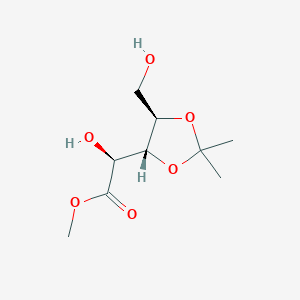

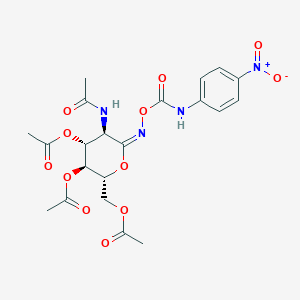
![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)
